molecular formula C12H21NO4 B1429041 cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 123834-09-3

cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

Cat. No. B1429041
CAS RN: 123834-09-3
M. Wt: 243.3 g/mol
InChI Key: OBOHPFVTEILYQF-BDAKNGLRSA-N
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Description

“Cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester” is a chemical compound with diverse applications in scientific research. It is used in studies for drug discovery, organic synthesis, and catalysis. It is also used as a high-quality reference standard for pharmaceutical testing .

Scientific Research Applications

Pharmacological Significance

Piperidine derivatives are crucial in medicinal chemistry, as they are present in more than twenty classes of pharmaceuticals . The compound , due to its piperidine core, may be involved in the synthesis of various pharmacologically active molecules. Its structural complexity and stereochemistry could make it a candidate for drug design, potentially leading to new treatments for a range of diseases.

Conformational Analysis in Drug Design

The conformational flexibility of piperidine rings makes them interesting subjects for conformational analysis . This analysis is vital in drug design as it helps predict the most stable conformations of drug molecules, which in turn affects their interaction with biological targets. The cis-3-Methyl-piperidine derivative could serve as a model compound for studying such effects.

Synthesis of Biologically Active Piperidines

Recent advances in the synthesis of piperidine derivatives highlight their importance in creating biologically active compounds . The tert-butyl ester group in the compound could be used in multicomponent reactions, leading to the formation of complex piperidines with potential biological activity.

Neuropharmacology

As a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors, and a partial agonist for NMDA receptors, this compound could be used in neuropharmacological research to study synaptic transmissions and neurodegenerative diseases .

properties

IUPAC Name

(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHPFVTEILYQF-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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